molecular formula C14H14N4O B2508493 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine CAS No. 848752-87-4

2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B2508493
CAS No.: 848752-87-4
M. Wt: 254.293
InChI Key: WGZBAHUMRJCPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in multiple scientific and industrial applications.

Mechanism of Action

Target of Action

The compound 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine, a derivative of 1,2,3-triazole, has been reported to have various biological activities 1,2,3-triazoles are known to interact with various biomolecular targets due to their ability to form hydrogen bonding and bipolar interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. The triazole ring is capable of interacting with the biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction . This interaction disrupts the normal functioning of the targets, leading to the observed biological effects.

Biochemical Pathways

1,2,3-triazole derivatives have been reported to inhibit certain enzymes . This inhibition could affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

1,2,3-triazoles are known for their chemical stability, which makes them resistant to metabolic degradation . This stability could potentially impact the bioavailability of the compound.

Result of Action

1,2,3-triazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could have significant molecular and cellular effects.

Action Environment

1,2,3-triazoles are known for their stability under various conditions, including hydrolysis, oxidizing and reducing conditions . This suggests that the compound could be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent and high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.

    Benzotriazoles: Similar to 1,2,3-triazoles but with a different arrangement of the triazole ring.

Uniqueness

2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-methylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-6-13-14(8-12(9)15)17-18(16-13)10-4-3-5-11(7-10)19-2/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZBAHUMRJCPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.